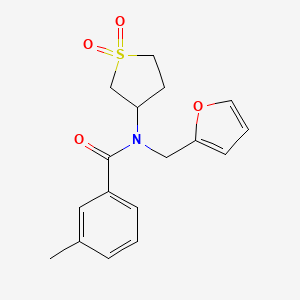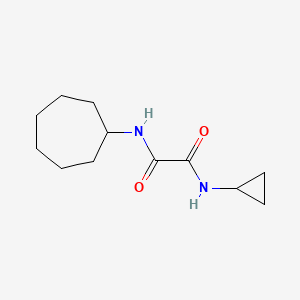![molecular formula C20H22ClN3O3 B4385722 methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)
methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
Übersicht
Beschreibung
Methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CB-839 and is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. In
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition by CB-839 has been shown to selectively target cancer cells while sparing normal cells. CB-839 has been shown to be effective in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.
Wirkmechanismus
CB-839 is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is upregulated in many types of cancer. Inhibition of glutaminase by CB-839 leads to a decrease in glutamate production, which in turn leads to a decrease in the production of ATP and NADPH, two important cellular energy sources. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects in preclinical models of cancer. Inhibition of glutaminase by CB-839 leads to a decrease in the production of ATP and NADPH, which ultimately leads to cancer cell death. CB-839 has also been shown to decrease the production of lactate, a byproduct of cancer cell metabolism that is associated with tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CB-839 in lab experiments is its potency and selectivity for glutaminase. This allows for the specific targeting of cancer cells while sparing normal cells. However, one limitation of using CB-839 in lab experiments is its potential toxicity. Glutamine is an essential nutrient for many normal cells, and inhibition of glutaminase by CB-839 could lead to unintended side effects.
Zukünftige Richtungen
There are several future directions for the study of CB-839. One potential application is in combination therapy with other cancer drugs. CB-839 has been shown to enhance the efficacy of several other cancer drugs, including paclitaxel and gemcitabine. Another future direction is the study of CB-839 in other diseases where glutamine metabolism is dysregulated, such as neurodegenerative diseases. Finally, the development of more potent and selective glutaminase inhibitors is an area of active research.
Conclusion:
In conclusion, CB-839 is a potent and selective inhibitor of glutaminase that has potential applications in cancer therapy and other diseases where glutamine metabolism is dysregulated. The synthesis of CB-839 has been optimized to achieve high yields and purity, and its mechanism of action has been extensively studied. CB-839 has significant biochemical and physiological effects in preclinical models of cancer, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of CB-839, including its use in combination therapy with other cancer drugs and the development of more potent and selective glutaminase inhibitors.
Eigenschaften
IUPAC Name |
methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-23-8-10-24(11-9-23)18-7-6-15(20(26)27-2)13-17(18)22-19(25)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSORPRDLXODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4385639.png)


![2-{[4-(dimethylamino)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4385661.png)

![N-benzyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4385681.png)
![4-[(4-methoxyphenyl)amino]-3-nitrobenzonitrile](/img/structure/B4385686.png)
![N-[4-(anilinosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4385693.png)

![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4385711.png)
![1-allyl-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4385716.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)
